The foundational carbon framework for abietylamine is built in conifers and other plants through the enzymatic cyclization of geranylgeranyl pyrophosphate (GGPP). A key step is the formation of abietadiene, as demonstrated in studies on grand fir (Abies grandis) and lodgepole pine (Pinus contorta) [1].
The diagram below illustrates this core biosynthetic pathway.
This compound is classified as an abietane-type diterpenoid, a large group of compounds found in various terrestrial plants, with conifer resins being a primary source [2]. It is typically obtained synthetically by modifying natural abietane-type diterpenoid acids.
Table 1: Natural Precursors and Sources of Abietane Compounds
| Precursor/Compound | Natural Source | Significance |
|---|---|---|
| Abietic Acid | Colophony (rosin) from Pinus species [2] | A major component of pine resin; a direct natural precursor to this compound. |
| Dehydroabietic Acid | Colophony (rosin) from Pinus species [2] | Another main aromatic abietane in resin; frequently used as a starting material for semi-synthesis. |
| Ferruginol | Various Salvia species, Japanese cedar [3] [2] | An aromatic abietane with diverse bioactivities, showing the structural diversity of the class. |
The derivation of this compound from resin acids is a key strategy in drug discovery to enhance pharmacological properties. The common method involves converting the carboxylic acid group on the D-ring of abietane acids into an amide or amine functionality [4].
Table 2: Experimental Protocols for Derivatizing Abietane Acids
| Method | Key Reagents & Conditions | Application Example |
|---|---|---|
| Multicomponent Reactions (e.g., Ugi-4CR) [4] | Abietane carboxylic acid, Amine (e.g., benzylamine), Aldehyde (e.g., paraformaldehyde), Isocyanide. Solvent: MeOH. Time: 3-4 days. | Used to create peptide-like conjugates of dehydroabietic acid for anticancer screening [4]. |
| Passerini Reaction (P-3CR) [4] | Abietane carboxylic acid, Isocyanide (e.g., ethyl 2-isocyanoacetate), Carbonyl compound (e.g., paraformaldehyde). | Creates α-acyloxycarboxamide derivatives from resin acids like dehydroabietic and maleopimaric acid [4]. |
The following workflow, derived from general pharmaceutical science practices, outlines the key steps for generating solubility and stability data for a compound like abietylamine [1] [2].
Experimental workflow for solubility and stability profiling
Once experimental data is collected, it should be summarized for clear interpretation. The table below shows the types of data you would aim to generate, using β-lactam stability as a reference for the kind of information that is valuable [1].
| Parameter | Example Conditions | Key Metric(s) to Report |
|---|---|---|
| Thermal Stability in Solution | e.g., in buffer (pH 7.25) at 25°C, 36°C, etc. | Degradation half-life (t½); % remaining over time (e.g., 24h). |
| pH Stability | e.g., in buffers across pH range (3.0 - 9.0) | Degradation rate constant (k) at each pH; identification of pH of maximum stability. |
| Solid-State Stability | e.g., 25°C/60% RH, 40°C/75% RH [2] | Visual appearance; crystallinity (by XRPD); dissolution profile over time. |
For reliable results, the following detailed methodologies, adapted from high-quality pharmaceutical studies, are recommended.
Solubility Determination (Shake-Flask Method)
Stability Testing Protocols
Analytical Quantification
Given the absence of specific data in the current literature, you may need to:
The search results indicate that This compound itself is not a prominent subject in the recent antibiotic discovery literature I found. None of the articles, which focus on broad strategies for antibiotic discovery and the resistance crisis, mention this specific compound.
However, the literature does clarify that many successful antibiotics, both historical and modern, are derived from or inspired by natural products and their synthetic analogs [1] [2]. This compound, being a diterpene amine derived from rosin acids (natural products), fits this structural class and therefore holds potential for exploration. The current research focus is on discovering novel chemistries, such as the recently described indole-2-carboxylates, to overcome the "antibiotic discovery void" of the past decades [2].
Given the lack of pre-existing studies, a full research program for this compound would be necessary. The following workflow outlines the key stages from initial screening to lead optimization, based on established protocols in the field [3] [1].
Proposed workflow for this compound antibiotic research.
The first step is to determine if this compound has any inherent ability to inhibit bacterial growth.
1. Agar Well Diffusion Assay: This is a standard initial screening method [3].
2. Broth Microdilution for Minimum Inhibitory Concentration (MIC): This quantitative assay determines the lowest concentration of the compound that prevents visible growth [3].
Once antibacterial activity is confirmed, more specific tests are needed.
1. Cytotoxicity Assays: It is critical to ensure that the antibacterial activity is not due to general cell poisoning [1].
2. Mechanism of Action (MoA) Studies: Identifying the molecular target is a core part of modern antibiotic development [3] [1].
The quantitative data generated from the above experiments should be systematically recorded. The table below outlines the key data points to collect.
| Research Stage | Key Assay | Primary Measurable Output | Significance of the Data |
|---|---|---|---|
| Primary Screening | Agar Well Diffusion | Zone of Inhibition (ZOI) in mm | Confirms presence of antimicrobial activity and provides a preliminary activity range. |
| Broth Microdilution | Minimum Inhibitory Concentration (MIC) in µg/mL | Quantifies the potency of the compound against specific pathogens. | |
| Secondary Screening | Cytotoxicity (e.g., MTT) | Selective Index (SI) | Determines the compound's safety window by comparing cytotoxicity to antimicrobial activity. |
| Mechanism of Action | Transcriptomics/Proteomics | Pathway/Target Identification | Elucidates the biological pathway or specific protein target affected by the compound. |
If this compound shows promising activity and a good selective index, the path forward involves significant challenges common to antibiotic development [1]:
Although your specific compound is not mentioned, the search confirms that rosin acids, from which abietylamine is derived, are a significant area of interest in developing bio-based materials.
Since direct data on this compound is unavailable, the following framework outlines how its potential could be explored based on general practices in the field. The core idea would be to synthesize an additive from this compound and then evaluate its performance.
The workflow below outlines the key stages of this investigative process.
The goal is to chemically functionalize this compound to enhance its properties, such as solubility and surface activity.
This stage involves blending the synthesized additive into a base oil and evaluating its performance.
The table below summarizes the key properties to target and the relevant testing standards.
| Property Category | Target Performance Indicators | Relevant Standard Test Methods |
|---|---|---|
| Tribological | Reduced friction coefficient, Smaller wear scar diameter | ASTM D4172 (Four-Ball Wear), ASTM D5183 (Friction Coefficients) |
| Physicochemical | High Viscosity Index, Low Pour Point, Good Thermal Stability | ASTM D445 (Viscosity), ASTM D2270 (Viscosity Index), ASTM D97 (Pour Point) |
| Oxidative Stability | Extended induction time, Low sludge formation | ASTM D2272 (RPVOT), ASTM D943 (TOST) |
Given the absence of direct data, the discovery of this compound's utility in lubricants would be a novel finding. Its potential likely lies in creating corrosion-inhibiting or anti-wear additives, as amine derivatives are often used for these purposes. The bulky molecular structure inherited from rosin acids could also help improve thermal stability.
To advance this research, I suggest you:
Abietylamine (CAS 61790-47-4), also known as rosin amine, is an amine derivative derived from pine oleoresin [1]. It is characterized by its transparent viscous liquid form and a distinct alkaline, woody odor [1]. In asphalt applications, it functions as a cationic emulsifier [1].
The "amine" group in its structure carries a positive charge, which facilitates the formation of a stable oil-in-water emulsion where cationic asphalt droplets are dispersed in the aqueous phase. These positively charged droplets are strongly attracted to the typically negatively charged surfaces of mineral aggregates, ensuring excellent adhesion and coating [2].
Rosin amine is valued in asphalt emulsions for several driving factors [1]:
The table below outlines the general components of a cationic asphalt emulsion. Note that the exact dosage of this compound is a critical but unavailable parameter from the search results and must be determined empirically.
| Component | Typical Function & Characteristics | Status of Specific Data for this compound |
|---|---|---|
| Asphalt Binder | The dispersed phase; constitutes 50-75% of the emulsion; properties determine residual performance [2] [3]. | Not specific to this compound. |
| Water | The continuous phase; must be suitable for emulsion production (free of certain minerals) [2]. | Not specific to this compound. |
| This compound | Primary cationic emulsifier; stabilizes droplets and controls breaking time [1]. | Exact dosage not found. Typically requires lab optimization (e.g., 0.1%-2.5% by weight). |
| Acid (e.g., HCl) | Used to protonate the amine, forming a salt and enhancing water solubility; establishes acidic pH [4]. | Specific type and concentration not found. |
| Additives | Polymers, salts, or stabilizers may be added to modify emulsion properties [2]. | Not specific to this compound. |
The following diagram illustrates the general workflow for creating and testing an asphalt emulsion, which would apply to emulsions formulated with this compound.
Diagram 1: Generalized workflow for the production of a cationic asphalt emulsion.
Once an emulsion is produced using the general workflow above, the following tests are critical for evaluating its performance. These methods are standard for asphalt emulsions and would be applied to an this compound-stabilized product.
This document provides a detailed methodology for the derivatization of amine-containing compounds and their subsequent evaluation for cytotoxic activity. Derivatization is a critical sample preparation technique that enhances the detection and analysis of compounds that otherwise lack optimal properties for chromatographic or spectroscopic measurement [1]. The protocols below integrate established, high-quality methods for chemical derivatization and cell viability testing.
Many biologically active compounds, including potential cytotoxic agents, contain primary or secondary amine functional groups. Derivatization can improve their analytical detection, which is crucial for quantification in biological matrices or for monitoring chemical reactions [2].
The choice of reagent depends on the desired analytical outcome. The following table summarizes common amine-derivatization reagents and their properties, based on a comparative study [2]:
| Reagent | Full Name | Key Analytical Features | Best Suited For |
|---|---|---|---|
| Dansyl-Cl | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride | Fluorescence detection, versatile, less pH-dependent [2]. | General metabolomics; highly versatile for MS and fluorescence [2]. |
| OPA | o-Phthalaldehyde | Fluorescence detection (requires thiol, e.g., 3-MPA) [2]. | Fast derivatization; not suitable for secondary amines [2]. |
| Fmoc-Cl | 9-Fluorenylmethyl chloroformate | Fluorescence detection, strong UV absorption [2]. | Enhancing chromatographic separation and sensitivity [2]. |
| Dabsyl-Cl | 4-Dimethylaminoazobenzene-4′-sulfonyl chloride | Strong UV-vis absorption, mass spectrometry [2]. | Methods requiring high sensitivity with UV or MS detection [2]. |
| Marfey's reagent | 1-Fluoro-2,4-dinitrophenyl-5-l-valine amide | UV detection, chiral separation of enantiomers [2]. | Distinguishing between D- and L-amino acid enantiomers [2]. |
Dansyl chloride (Dansyl-Cl) is a highly versatile reagent suitable for both mass spectrometry and highly sensitive fluorescence detection [2]. The following workflow can be adapted for derivatizing primary or secondary amine-containing compounds like abietylamine.
Detailed Protocol:
The MTT assay is a widely used, robust colorimetric method for assessing cell viability and proliferation in response to chemical compounds [4] [5].
The following diagram and protocol detail the steps for evaluating the cytotoxicity of a derivatized compound.
Detailed MTT Assay Protocol [4] [5]:
Calculate the cell viability as a percentage relative to the vehicle-treated control cells using the formula:
% Viability = (Mean Absorbance of Treated Well / Mean Absorbance of Control Well) × 100
Dose-response curves can be plotted to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
For a comprehensive screening program, the derivatization and bioassay protocols can be integrated into a single workflow, as visualized below.
Abietylamine is an amine derivative of abietic acid, a diterpene resin acid found in coniferous trees like pine [1]. While the search results do not detail surfactants made from this compound, they highlight the significant interest in modifying resin acids for various biomedical and industrial applications.
Although a specific protocol for this compound is unavailable, the following generalized workflow and methodologies from the search results can be adapted for its use.
The diagram below outlines a general workflow for creating and evaluating a new surfactant, which can be applied to this compound.
Here are detailed protocols for key experiments cited in the workflow:
Synthesis via Alkylation and Quaternization
Purification by Filtration and Recrystallization
Characterization Techniques and Parameters
Application Testing Protocols
The table below summarizes critical parameters to characterize a new surfactant, as demonstrated in the literature for similar compounds.
| Property | Description | Example Data from Literature |
|---|---|---|
| Critical Micelle Concentration (CMC) | Concentration at which micelles form. Lower CMC indicates higher efficiency. | C12EO-5 surfactant: ~0.0025 mmol/L [5] |
| Surface Tension at CMC (γCMC) | Minimum surface tension achieved. Lower value indicates better surface activity. | C12EO-5 surfactant: ~28 mN/m [5] |
| Krafft Point (Kt) | Minimum temperature for spontaneous micelle formation. Lower values are better for solubility. | C16EO-5 surfactant: < 0°C [5] |
| Encapsulation Efficiency (EE%) | Percentage of drug successfully encapsulated within a vesicle. | Rifamycin S in niosomes: > 0.13 μg/g [2] |
| Antimicrobial Activity (IZD) | Inhibition Zone Diameter, measured in mm, indicates potency against bacteria. | QHETA-14 vs. S. aureus: 22.7 mm at 200 μg/disk [4] |
Given the lack of direct information, here are potential paths forward for your research:
The discovery and optimization of new antibacterial agents often follow a structured pathway, from initial discovery to lead optimization. The chart below illustrates this core workflow, integrating key stages like target identification and mechanism of action studies [1].
Should you obtain abietylamine or its analogs, the following standardized protocols are essential for evaluating its antibacterial potential.
Protocol 1: Determining Minimum Inhibitory Concentration (MIC) [2] [3]
Protocol 2: Time-Kill Curve Assay [2] [3]
Protocol 3: Assessing Anti-Biofilm Activity [2]
For a complex natural product like this compound, generating analogs for SAR studies is a major bottleneck. The "build-up library" strategy offers an efficient solution, as demonstrated with MraY inhibitors [1]. The following diagram details this innovative approach.
Key Steps for a Build-Up Library [1]:
Table 1: Interpretation of Bactericidal Activity from Time-Kill Assays [3]
| Kill Kinetics | Definition | Implication |
|---|---|---|
| Bactericidal | ≥3-log₁₀ (99.9%) reduction in CFU/mL within 24 hours. | Compound directly kills bacteria; often preferred for severe infections. |
| Bacteriostatic | Inhibits growth but does not meet the 99.9% kill criterion. | Relies on host immune system to clear infection; still clinically effective for many indications. |
Table 2: Strategic Considerations for Bactericidal vs. Bacteriostatic Agents [3]
| Factor | Bactericidal | Bacteriostatic |
|---|---|---|
| Preferred Use | Endocarditis, meningitis, neutropenia. | Skin/soft tissue infections, pneumonia, intra-abdominal infections. |
| Combination Therapy | Risk of antagonism with protein synthesis inhibitors (e.g., tetracyclines). | Can be synergistic with other agents (e.g., linezolid + rifampicin). |
| Clinical Dogma | Often perceived as superior for severe infections. | Many agents (e.g., linezolid, tigecycline) are non-inferior to bactericidal drugs in trials. |
Given the lack of direct data, initiating a research program on this compound would require a systematic approach:
Q1: What is the general rationale for developing synthetic alternatives to existing antibiotics? The primary drivers are combating antibiotic resistance, improving therapeutic profiles, and overcoming toxicity issues. For instance, Mithramycin A is an effective antitumor antibiotic whose clinical use is limited by toxicity. Research has successfully created analogs, or "mithralogs," such as DEM-DIG-MSK, which show high antitumor activity with reduced toxicity, demonstrating the value of synthetic alternatives [1] [2].
Q2: What are the main strategies for creating new synthetic analogues? Two powerful and common strategies are Combinatorial Biosynthesis and Chemoenzymatic Synthesis.
Q3: What are common bottlenecks in translating novel synthetic compounds to industrial scale? According to recent industry analysis, key challenges include [4]:
Issue: Low Yield of Target Analogue from Engineered Microbial Strain
| Possible Cause | Investigation Steps | Potential Solution |
|---|---|---|
| Inefficient precursor supply | - Analyze feeding studies with 13C-labeled precursors (e.g., acetate, propionate) to confirm biosynthetic building blocks are being incorporated [5]. | Engineer host metabolism to overproduce rate-limiting precursors. |
| Incomplete or incorrect genetic modification | - Sequence the modified biosynthetic gene cluster to confirm intended changes.
Issue: Newly Synthesized Analog Shows No Improved Activity
| Possible Cause | Investigation Steps | Potential Solution |
|---|---|---|
| Modification inactivated the compound | - Compare the analog's binding to the molecular target (e.g., DNA, enzyme) with the parent compound using assays like EMSA or ITC [1] [2]. | Re-evaluate the structure-activity relationship (SAR) to guide a different modification. |
| Poor compound penetration or efflux | - Perform accumulation assays in bacterial cells.
The following diagrams outline generalized experimental workflows inspired by the search results, which can be adapted for developing alternatives to various lead compounds.
Diagram 1: Workflow for Generating Analogues via Combinatorial Biosynthesis This workflow is based on the methods used to create new Mithramycin analogs [1].
Diagram 2: Workflow for Generating Analogues via Chemoenzymatic Synthesis This workflow is derived from the process used to create alkyl-diversified Daptomycin analogs [3].
The life sciences industry faces several persistent supply chain challenges that can affect the availability of specific compounds. The table below summarizes the key issues identified in current industry analyses.
| Challenge Category | Specific Causes & Manifestations | Potential Impact on Research |
|---|---|---|
| Manufacturing & Quality | Good Manufacturing Practice (GMP) violations, plant shutdowns, contamination events, and sterility issues [1]. | Sudden and prolonged loss of supply for a specific compound or its starting materials. |
| Logistics & Transportation | Geopolitical unrest, volatile freight costs, capacity constraints, and labor shortages [2] [3]. | Delayed shipments, increased costs for temperature-controlled transport, and longer lead times. |
| Regulatory & Compliance | Evolving regulatory oversight, especially for foreign suppliers and APIs; complex customs and documentation hurdles [4] [2]. | Difficulty in importing materials for clinical trials; compliance failures leading to seized shipments. |
| Supplier Landscape | Limited number of suppliers (single-source dependency), market exits by manufacturers, and low profitability for some generic chemicals [1]. | Difficulty finding alternative sources; market becomes vulnerable to disruption from a single manufacturer's problem. |
Here are some common questions and actionable steps you can take when facing a supply disruption for a key reagent like abietylamine.
FAQ 1: Our primary supplier for a critical chemical has announced a discontinuation. What are our immediate first steps?
FAQ 2: A shipment of temperature-sensitive reagents has been delayed in transit. How should we handle this?
FAQ 3: How can we make our lab's supply chain for critical materials more resilient?
To prevent future disruptions, consider implementing these broader strategies within your organization or research group:
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) is an EU regulation that places responsibility on companies to manage the risks from chemicals [1].
Who must comply? [1]
| Role | Obligation |
|---|---|
| Manufacturer | Produces chemicals in the EEA. |
| Importer | Buys chemicals from outside the EEA. |
| Downstream User | Uses chemicals in industrial or professional activities. |
The core principle is that substances must be registered if they are manufactured or imported in quantities of one tonne or more per year [1]. Unregistered substances cannot be legally marketed or used in the EEA.
What is the first step if I need to register a substance like abietylamine? The first step is typically pre-registration, which grants you a transition period to prepare the full registration. After pre-registering, you will become part of a Substance Information Exchange Forum (SIEF) [2]. The SIEF is a platform for all potential registrants of the same substance to share data, agree on classification, and prepare a joint registration dossier.
What are my key responsibilities within a SIEF? As a SIEF participant, you have several legal obligations [2]:
What is the role of a Lead Registrant? The Lead Registrant (LR) is agreed upon by the SIEF members. The LR is responsible for preparing and submitting the lead registration dossier, which contains the core set of data on the substance's properties. Other registrants can then submit their own company-specific information while referring to this lead dossier to avoid duplicating work [2].
My company is a "downstream user" of a registered substance. What must I do? Your primary obligation is to use the substance according to the conditions described in the Safety Data Sheet (SDS) provided by your supplier [1]. You should also check that your specific use of the substance is covered by your supplier's registration. If it is not, you may need to inform your supplier or prepare your own chemical safety assessment.
For a clearer overview, the following chart outlines the key stages a manufacturer or importer must go through to achieve and maintain REACH compliance.
Since the search results lack specifics on this compound, I suggest these steps to find the information you need:
The guides below are structured around common stability issues. You can populate them with specific data for abietylamine as it is discovered through experimental studies.
| Issue | Possible Causes | Recommended Actions |
|---|---|---|
| Observed Potency Loss | Chemical degradation (hydrolysis, oxidation), physical loss (adsorption, volatilization) | Identify degradation products (e.g., via LC-MS), optimize packaging (moisture-proof, inert gas) [1] [2]. |
| Color Change or Precipitation | Light-induced degradation, oxidative processes, polymorphism changes | Conduct photostability studies (ICH Q1B), use light-resistant containers, control oxygen exposure [3] [2]. |
| Formation of Degradation Products | Reaction with excipients, sensitivity to pH, temperature abuse | Perform forced degradation studies, select compatible excipients, determine optimal pH range [1] [4]. |
Since a direct method for this compound is not available, the following is a standard protocol for a forced degradation study, which is a critical first step in understanding a compound's stability profile [1] [2] [4].
1. Objective: To identify likely degradation products and pathways of a drug substance under various stress conditions, informing formulation development and storage conditions.
2. Experimental Workflow: The following diagram outlines the key stages of a systematic forced degradation study.
3. Detailed Methodologies:
Stress Conditions: Subject the drug substance to the following conditions [1] [4]:
Analysis: Monitor the degradation using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) [1] [4].
Characterization: Use Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and tandem MS/MS to fragment the degradation products and propose their structures. For major degradation products, isolation and Nuclear Magnetic Resonance (NMR) spectroscopy may be used for definitive confirmation [1] [4].
Q1: What is the typical shelf-life of a drug substance like this compound, and how is it determined? A drug's shelf-life is determined through long-term stability studies conducted under recommended storage conditions (e.g., 25°C ± 2°C/60% RH ± 5% RH) as per ICH guidelines. The time until the product exceeds acceptance criteria for assay or degradants is its shelf-life [3] [2]. For preliminary estimates, accelerated studies at higher temperatures (40°C ± 2°C/75% RH ± 5% RH) and degradation kinetic modeling are used [3] [2].
Q2: What are the most common pathways for drug degradation I should be aware of? The most common chemical degradation pathways are hydrolysis (especially for esters and amides), oxidation, and photolysis. The dominant pathway depends on the drug's molecular structure and its environment [2].
Q3: How can I quickly predict long-term stability during early development? Accelerated Predictive Stability (APS) studies are emerging as a powerful tool. These studies use extreme conditions of temperature and humidity over a short period (e.g., 3-4 weeks) to build models that predict the drug's behavior under long-term storage, allowing for faster decision-making [3].
To build out this technical center with data specific to this compound, I suggest you:
A primary challenge in scaling chiral amine synthesis is achieving high enantiomeric excess (ee) and yield while minimizing waste. An efficient method for synthesizing (R)-4-methoxyamphetamine (an amphetamine derivative) using an engineered amine dehydrogenase (AmDH) demonstrates key scalable process principles [1].
Key Advantages of the AmDH Method:
Detailed Experimental Protocol
Based on the published synthesis of (R)-4-methoxyamphetamine, here is a scalable methodology [1]:
The process can be adapted for a Packed Bed Reactor (PBR) by co-immobilizing the AmDH and FDH on a solid support, allowing for continuous production [1].
The following table addresses common challenges in scaling up enzymatic synthesis of chiral amines.
| Challenge | Possible Cause | Solution |
|---|---|---|
| Low Product Yield | Enzyme instability or denaturation at scale. | Optimize immobilization techniques; use a PBR for continuous processing [1]. |
| Low Enantiomeric Excess (ee) | Unoptimized ammonium concentration. | For the W5-5 mutant, an ammonium concentration of 500 mM is sufficient for 200 mM substrate [1]. |
| High Production Cost | Expensive cofactors (NADH). | Implement a robust cofactor regeneration system (e.g., FDH/Formate) [1]. |
| Substrate/Product Inhibition | High concentrations of starting materials or products. | Use fed-batch operation to maintain substrate below inhibitory levels; in-situ product removal [1]. |
Beyond the specific protocol, successful scaling requires careful attention to several factors. The diagram below outlines the core workflow and key scale-up considerations.
For any synthesis involving controlled substances, a rigorous management plan is mandatory. This includes obtaining DEA registration, providing secure storage, and maintaining detailed records from acquisition to disposal [2].
The information provided serves as a strong foundational guide. To develop a specific protocol for this compound:
High-purity abietic acid is essential for synthesizing high-quality abietylamine. The following table summarizes two effective purification methods.
| Method | Key Steps | Key Additives/Solvents | Reported Outcome |
|---|
| Amine Salt Crystallization [1] | 1. Isomerization of rosin with HCl/EtOH. 2. Formation of diamylamine salt. 3. Multiple recrystallizations from acetone. 4. Regeneration of acid with acetic acid. | Diamylamine, Acetone, Ethanol, Acetic Acid | Produces abietic acid with a specific rotation of [α](_D^{24}) -106° and a characteristic UV absorption maximum at 241 mμ [1]. | | Fractional Distillation & Crystallization [2] | 1. Fractional distillation of wood rosin under high vacuum. 2. Isolation of fractions high in abietic acid. 3. Crystallization from 80% ethanol. | Ethanol (80% by weight) | Yields a "practically white" product with a melting point of about 165 °C [2]. |
This classic procedure is highly regarded for producing high-purity abietic acid [1].
This industrial-scale process is effective for purifying abietic acid directly from wood rosin [2].
Q: What are the common impurities in abietic acid derived from rosin? A: Rosin is a complex mixture of diterpene resin acids. The primary impurities are structural isomers of abietic acid, such as pimaric and levopimaric acid, along with oxidation products that can form if the material is exposed to air or high temperatures [1] [2].
Q: How can I monitor the purity of abietic acid during purification? A: You can use the following methods:
Q: Why is an inert atmosphere (like CO₂) used during the process? A: Abietic acid is susceptible to oxidation, which introduces new impurities. Performing reactions and solvent evaporation under a carbon dioxide blanket prevents the formation of these oxidized by-products [1] [2].
Q: The amine salt crystallizations are not yielding pure product. What should I do? A: The number of recrystallizations is critical. The procedure specifies four recrystallizations from acetone to achieve the required constant specific rotation. Using sufficient solvent (20mL per gram) for complete dissolution each time is also essential [1].
The following diagram illustrates a logical workflow for assessing the purity of your abietic acid, which is the foundation for high-quality this compound.
The table below summarizes the key documented activities for each compound. Ferruginol has been more extensively studied, with data on its antitumor and antiviral mechanisms, while information on abietylamine is less comprehensive.
| Feature | This compound (Dehydrothis compound/Leelamine) | Ferruginol |
|---|---|---|
| Chemical Class | Abietane-type diterpenoid (diterpenoid amine) [1] | Abietane-type diterpenoid (phenolic diterpene) [2] [3] |
| Anticancer Activity | Reported to target multiple key signaling pathways in melanoma cells [4]. Considered a better antitumor agent than its parent molecule, dehydroabietic acid [4]. | Induces apoptosis in various cancer cells (e.g., melanoma, breast, lung) [5] [6] [1]. Demonstrated in vitro cytotoxicity and inhibition of tumor growth in mouse xenograft models [5] [1]. |
| Anticancer Mechanism | Reported to induce cancer cell death through inhibition of intracellular cholesterol transport [4]. | Activates caspase-associated apoptosis; induces mitochondrial membrane depolarization in some cancer cell lines [5] [6]. |
| Antiviral Activity | Information not detailed in search results. | Active against Human Coronaviruses (HCoV-229E) [3], Dengue Virus (DENV-2), and Human Herpes Virus (HHV-1, HHV-2) [7]. |
| Other Activities | Positive modulator of GABAA receptors [1]. | Exhibits antimicrobial, antifungal, antileishmanial, and antiplasmodial properties [8] [1]. |
A notable derivative of ferruginol is 18-aminoferruginol, which was created by introducing an amino group at the C-18 position. This analogue shows significantly enhanced antiproliferative activity compared to the parent ferruginol molecule [5] [6]. It also appears to trigger a different apoptotic pathway, activating caspase-3/7 without depolarizing the mitochondrial membrane, a mechanism distinct from ferruginol [5].
For researchers looking to replicate or build upon these findings, here is a summary of key experimental methodologies from the cited literature.
In Vitro Antiproliferative Assay (SRB Staining)
Apoptosis Analysis (DAPI Staining)
Caspase-3/7 Activity Assay
Mitochondrial Membrane Potential Assay (TMRM Staining)
The following diagram illustrates a generalized experimental workflow for probing the anticancer mechanisms of these compounds, based on the methodologies described.
The table below synthesizes key parameters and general experimental approaches for evaluating the environmental profile of a compound, drawing from established research methodologies [1] [2].
| Evaluation Parameter | Common Experimental & Assessment Methods |
|---|---|
| Efficacy & Target Organism Impact | Field trials to measure damage reduction (e.g., % browsing damage on young trees); laboratory bioassays to determine lethal concentrations (LC50/LC90) [1]. |
| Non-Target Organism Toxicity | Acute and chronic toxicity tests on aquatic organisms (e.g., fish, Daphnia), pollinators (e.g., honey bees), and beneficial insects [1] [2]. |
| Persistence & Mobility | Soil degradation studies (DT50 - time for 50% degradation); leaching potential studies (e.g., column tests); monitoring residue levels in environmental samples [2]. |
| Regulatory Status & Approved Uses | Analysis of regional pesticide regulations, approved application methods (e.g., seed coating, foliar spray), and compliance with integrated pest management (IPM) principles [2]. |
For reliable and reproducible results, experimental assessments must follow standardized protocols. Here are detailed methodologies for two critical areas.
Efficacy and Phytotoxicity Field Trials [1]
Non-Target Aquatic Toxicity Testing [1]
Since direct data on abietylamine was unavailable, the search highlighted broader alternative strategies and metabolic concepts that are crucial for a comprehensive comparison guide.
Integrated Pest Management (IPM) as an Overarching Strategy [2] Adherence to IPM principles is a key alternative to prophylactic chemical use. The core steps are:
Metabolic Pathway Analysis for Environmental Fate Understanding the biochemical pathways involved in a compound's degradation can be critical for assessing its persistence. The following diagram illustrates the general flow of metabolic pathway logic, which can be applied to biodegradation studies [3] [4].
To build a complete profile for this compound, I suggest you:
This compound is derived from abiotic acid, which is a primary component of rosin acids. Rosin acids are obtained from Tall Oil (TO), a non-edible byproduct of the wood pulping industry, making it a second-generation renewable resource [1].
The table below summarizes the origin and composition of this bio-source:
| Feature | Description |
|---|---|
| Source | Crude Tall Oil (CTO), a by-product of the Kraft wood pulping process [1]. |
| Availability | Annual production of 1.6-2 million tonnes of CTO globally [1]. |
| Key Component | Rosin Acids (RA), which make up 30-60% of CTO [1]. |
| Primary Rosin Acid | Abietic-type acids, which constitute about 90% of the rosin fraction [1]. |
| Pathway to Amine | This compound is produced through the chemical modification (amination) of abiotic acid [1]. |
While direct data on this compound is unavailable, established analytical protocols for characterizing complex organic compounds and monitoring chemical reactions are highly relevant. The following methodologies, commonly used in drug development, can be applied to objectively compare the properties of bio-based and synthetic this compound.
Sample Preparation & Analysis Workflow: This is a standard workflow for analyzing compounds like amines from complex mixtures [2] [3]. Key steps involve adding an internal standard for quantification and using techniques like Liquid Chromatography (LC) coupled with Mass Spectrometry (MS) for separation and identification [2].
Key Experimental Protocols:
Given the lack of direct comparative data, I suggest the following approaches to gather the information you need:
| Compound Name | Key Apoptotic Mechanisms | Experimental Models (Cell Lines) | Key Evidence |
|---|---|---|---|
| 18-Aminoferruginol [1] [2] | Activates caspase-3/7; does not depolarize mitochondrial membrane [2]. | SK-Mel-28 (melanoma) [2] | Time-dependent increase in caspase-3/7 activity; no loss of mitochondrial membrane potential [2]. |
| Ferruginol [2] | Depolarizes mitochondrial membrane; does not significantly activate caspase-3/7 [2]. | SK-Mel-28 (melanoma) [2] | Significant reduction in mitochondrial membrane potential; no corresponding caspase-3/7 activation [2]. |
| Alkylamino Phenol Derivative (THTMP) [3] | Activates caspase-3 & -9; inhibits EGFR-mediated PI3K/S6K1 signaling pathway [3]. | MCF7, SK-BR3 (breast cancer) [3] | Increased caspase enzyme activity; inferred from docking studies and pathway inhibition [3]. |
| N-Benzoyl-12-nitrodehydroabietylamine-7-one [4] | Alters Bcl-2/Bax ratio; activates caspase-3; induces DNA fragmentation; modulates p21 and Cyclin D1 [4]. | HepG2 (liver cancer) [4] | DNA fragmentation observed; changes in apoptosis-related protein levels via Western blot [4]. |
| Dehydrothis compound Heterocyclic Derivatives (e.g., L1, L3) [5] | Induces apoptosis; DNA intercalating binding mode [5]. | HepG2 (liver), MCF-7 (breast), A549 (lung) cancer cells [5] | DNA binding properties confirmed; apoptosis induction observed [5]. |
The following are methodologies used in the cited research to determine the apoptotic mechanisms.
The experimental data suggests that different derivatives can trigger apoptosis through distinct pathways. The following diagram synthesizes these mechanisms into a consolidated signaling network.
This diagram illustrates that this compound derivatives can induce apoptosis through multiple interconnected routes. Key compounds like Ferruginol directly target the mitochondrial pathway, while others, such as the Alkylamino Phenol Derivative (THTMP), act upstream by inhibiting survival signaling via the EGFR/PI3K pathway [3] [2]. Some derivatives influence the balance of Bcl-2 family proteins, promoting mitochondrial pore formation and caspase activation [4]. Notably, certain compounds like 18-Aminoferruginol can activate the executioner caspases (3/7) through a mechanism independent of classic mitochondrial membrane depolarization, suggesting alternative activation pathways [2].
The research indicates that modifying the this compound structure directly influences the mechanism of action. For example, the introduction of an amino group at the C-18 position (creating 18-aminoferruginol) not only increased potency but also shifted the mechanism away from mitochondrial depolarization to direct caspase activation [2].